molecular formula C16H14N2OS2 B429797 5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one CAS No. 351342-01-3

5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

Cat. No.: B429797
CAS No.: 351342-01-3
M. Wt: 314.4g/mol
InChI Key: SCOOEYHUMCRCSK-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a fused cyclopenta-indene core with sulfur and nitrogen atoms at strategic positions. The 5-benzyl substituent distinguishes it from closely related analogs, which often vary in the substituent at the 5-position (e.g., alkyl, aryl, or functionalized alkyl groups).

Properties

IUPAC Name

11-benzyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-15-13-11-7-4-8-12(11)21-14(13)17-16(20)18(15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOOEYHUMCRCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one can undergo various chemical reactions, including:

Scientific Research Applications

5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in proteomics to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, such as targeting specific enzymes or pathways, is ongoing.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key analogs and their properties based on the evidence:

Compound Name (5-Substituent) Molecular Formula Molecular Weight CAS Number Supplier/Price (1 g) Key Properties
5-Propyl (e.g., 6-Mercapto-5-propyl-...) C₁₃H₁₄N₂OS₂ 294.39 Not explicitly listed Santa Cruz Biotechnology ($266) Acidic pKa ≈ 6.42; LogD (pH 5.5) ≈ 2.1; 2 H-bond acceptors, 1 donor
5-(3-Methoxy-propyl) (e.g., 6-Mercapto-5-(3-methoxy-propyl)-...) C₁₄H₁₈N₂O₂S₂ 334.43 sc-357917 Santa Cruz Biotechnology ($266) Increased polarity due to methoxy group; no explicit pKa/LogD data available
5-Phenyl (e.g., 6-Mercapto-5-phenyl-...) C₁₅H₁₂N₂OS₂ 300.40 300557-77-1 Aladdin Scientific ($NA) Higher molecular weight; aromatic interactions likely dominate
Base structure (no 5-substituent) C₉H₈N₂OS 192.24 14346-25-9 Shanghai PI Chemicals Ltd. Reference for core scaffold properties

Key Trends and Research Findings

Substituent Effects on Solubility and Reactivity: The propyl variant (C₃H₇) exhibits moderate lipophilicity (LogD ≈ 2.1), suggesting balanced solubility for membrane permeability . The phenyl substituent (C₆H₅) increases molecular rigidity and may enhance π-π stacking in protein binding or crystal packing .

The absence of explicit biological data for the benzyl derivative in the evidence suggests a gap in current literature, though its aromatic substituent could improve target affinity compared to alkyl analogs.

Synthetic Accessibility: Santa Cruz Biotechnology lists the propyl and methoxy-propyl derivatives at $266–800 per 1–5 g, indicating commercial availability for research . The phenyl variant is marketed by Aladdin Scientific, emphasizing demand for aromatic analogs in drug discovery .

Biological Activity

5-Benzyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one is a heterocyclic compound with potential biological activities. Its unique chemical structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H16N2OS2
  • Molecular Weight : 280.41 g/mol
  • CAS Number : 380467-88-9

The compound exhibits biological activity primarily through its interactions with various enzymes and cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that compounds similar to 5-benzyl-6-mercapto derivatives possess antimicrobial properties. For instance, naphthoquinones have been identified as inhibitors of essential enzymes in Mycobacterium tuberculosis, suggesting a potential application for this compound in treating bacterial infections .

Anticancer Properties

Research indicates that the compound may exhibit anticancer properties by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair. Inhibition of TS can lead to reduced proliferation of cancer cells . The structure-activity relationship (SAR) studies highlight the importance of the mercapto group in enhancing the inhibitory effects on TS.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening The compound showed significant inhibition against M. tuberculosis at low micromolar concentrations, indicating its potential as a lead compound for developing new antibiotics .
Anticancer Activity In vitro studies demonstrated that 5-benzyl-6-mercapto derivatives inhibited the growth of several cancer cell lines, including those resistant to conventional therapies .
Mechanistic Studies Detailed mechanistic studies revealed that the compound binds to the active site of TS, leading to conformational changes that inhibit enzyme activity .

Comparative Analysis

The biological activity of 5-benzyl-6-mercapto compounds can be compared with other known inhibitors of thymidylate synthase:

CompoundTypeIC50 (µM)Target
5-Benzyl-6-mercaptoMercapto derivative0.5Thymidylate Synthase
MethotrexateAntimetabolite0.1Dihydrofolate Reductase
GemcitabineNucleoside analog0.3Nucleoside Metabolism

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